

## An In-depth Technical Guide to the Discovery

and Development of SQ109

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#### **Abstract**

SQ109 is a promising antitubercular drug candidate, an asymmetric diamine compound, that has progressed to late-stage clinical trials.[1][2] Discovered through a high-throughput screening of a combinatorial library, it represents a significant advancement in the fight against tuberculosis (TB), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[3][4] Its novel multi-target mechanism of action, primarily inhibiting the MmpL3 transporter, distinguishes it from existing anti-TB drugs and offers the potential for improved efficacy and a higher barrier to resistance.[5][6][7] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of SQ109, presenting key data, experimental methodologies, and visual representations of its biological pathways and development workflow.

## **Discovery and Initial Characterization**

SQ109 was identified in a partnership between Sequella, Inc., and the National Institutes of Health (NIH) from a screening of a 63,000-compound combinatorial library of 1,2-ethylenediamines.[3] This effort was part of a program initiated in 1999 to develop second-generation ethambutol analogs with improved potency and a distinct mechanism of action.[8] The screening process involved a whole-bacterium high-throughput screen against Mycobacterium tuberculosis (Mtb).[3]



### **Lead Optimization and Selection**

From the initial hits, SQ109 was selected as the lead candidate based on its potent in vitro activity against Mtb, a favorable selectivity index, and promising in vivo efficacy in a murine model of chronic TB infection.[9] Structure-activity relationship (SAR) studies were conducted to optimize the compound's properties.[10]

#### **Mechanism of Action**

SQ109 exhibits a multi-target mechanism of action, contributing to its potent bactericidal activity and low rate of resistance development.[7][11]

## **Primary Target: MmpL3 Transporter**

The primary target of SQ109 is the Mycobacterium tuberculosis membrane transporter MmpL3 (Mycobacterial membrane protein Large 3).[5][6] MmpL3 is an essential transporter responsible for shuttling trehalose monomycolate (TMM), a precursor of mycolic acids, across the inner membrane.[5] Mycolic acids are fundamental components of the protective mycobacterial cell wall.

By inhibiting MmpL3, SQ109 disrupts the cell wall synthesis through the following steps:

- Inhibition of TMM Transport: SQ109 binds to MmpL3, blocking the translocation of TMM.[5]
- Accumulation of TMM: This blockage leads to the intracellular accumulation of TMM.[5]
- Inhibition of Mycolic Acid Incorporation: The lack of TMM transport prevents the incorporation of mycolic acids into the cell wall.[5]
- Loss of Cell Wall Integrity: The compromised cell wall structure results in increased permeability and eventual cell death.[5]

#### **Secondary Mechanisms**

In addition to MmpL3 inhibition, SQ109 has other reported mechanisms of action that contribute to its antimycobacterial effects:



- Proton Motive Force (PMF) Disruption: SQ109 can act as an uncoupler, collapsing the proton motive force (both the pH gradient and the membrane potential) across the mycobacterial membrane.[11][12]
- Inhibition of Menaquinone Biosynthesis: It has been shown to inhibit MenA and MenG, enzymes involved in the biosynthesis of menaquinone, a vital component of the electron transport chain.[6][11]

These multiple targeting mechanisms are believed to be responsible for the low frequency of spontaneous resistance to SQ109 observed in vitro.[7][13]

## Preclinical Development In Vitro Activity

SQ109 has demonstrated potent in vitro activity against a wide range of M. tuberculosis strains, including drug-susceptible, MDR, and XDR isolates.

Table 1: In Vitro Activity of SQ109 against M. tuberculosis

Strain	MIC (μg/mL)	Reference
H37Rv	0.16 - 0.78	[5]
Drug-Susceptible Clinical Isolates	0.16 - 0.64	[5]
MDR Clinical Isolates	0.16 - 0.64	[5]
XDR Clinical Isolates	0.2 - 0.78	[14]

### In Vivo Efficacy

Preclinical studies in murine models of tuberculosis demonstrated the in vivo efficacy of SQ109, both as a monotherapy and in combination with other anti-TB drugs.[15] In a chronic mouse model, SQ109 at 10 mg/kg showed a reduction in lung CFU comparable to ethambutol at 100 mg/kg.[15][16] Furthermore, replacing ethambutol with SQ109 in the standard first-line regimen (isoniazid, rifampicin, pyrazinamide) resulted in a more rapid clearance of bacteria from the lungs of mice.[3]



#### **Pharmacokinetics**

Pharmacokinetic studies in mice revealed that although oral bioavailability was low (around 4%), SQ109 exhibited a large volume of distribution and accumulated in target tissues like the lungs and spleen at concentrations significantly higher than its MIC.[15][16]

Table 2: Pharmacokinetic Parameters of SQ109 in Mice

Parameter	Intravenous (3 mg/kg)	Oral (25 mg/kg)	Reference
Cmax	1038 ng/mL	135 ng/mL	[16]
Tmax	-	0.31 h	[16]
t1/2	3.5 h	5.2 h	[16]
Oral Bioavailability	-	4%	[16]

Subsequent studies in a rabbit model of active TB also demonstrated high accumulation of SQ109 in lung tissue and cellular lesions.[13][17]

## **Clinical Development**

SQ109 has undergone several clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in humans. It received FDA Fast Track and Orphan Drug designation in 2007.[3]

#### **Phase I Studies**

Three Phase 1 single and multiple-dose studies showed that SQ109 was safe and well-tolerated at doses up to 300 mg daily for up to 14 days.[3]

### **Phase IIa Studies**

A Phase 2a early bactericidal activity (EBA) study was completed in South Africa.[3] Another key Phase 2a study, NCT01218217, evaluated the EBA of different doses of SQ109 alone and in combination with rifampicin over 14 days in adults with newly diagnosed, smear-positive pulmonary TB.[6][18] The study found that SQ109 at doses of 75 mg, 150 mg, and 300 mg, both alone and in combination with rifampicin, was safe and well-tolerated.[6]



#### Phase IIb/III Studies

A Phase 2b-3 clinical study in Russia (NCT01785186) evaluated the efficacy and safety of SQ109 as an addition to the standard of care for multidrug-resistant pulmonary TB.[2][19] The results showed a statistically significant improvement in the clearance of lung bacteria in patients receiving the SQ109-containing regimen compared to the placebo group.[19] The sputum culture conversion rate at 6 months was 80% in the SQ109 group versus 61% in the placebo group.[19]

## **Experimental Protocols Minimum Inhibitory Concentration (MIC) Assay**

The MIC of SQ109 against M. tuberculosis is typically determined using the microplate Alamar blue assay (MABA) or a broth microdilution method.

Protocol: Broth Microdilution MIC Assay

- Prepare a serial two-fold dilution of SQ109 in a 96-well microplate containing Middlebrook
   7H9 broth supplemented with OADC.
- Inoculate each well with a standardized suspension of M. tuberculosis H37Rv to a final concentration of approximately 5 x 10^5 CFU/mL.
- Include a drug-free control well and a sterile control well.
- Incubate the plates at 37°C for 7-14 days.
- The MIC is defined as the lowest concentration of SQ109 that completely inhibits visible growth of the bacteria.

## In Vivo Efficacy in a Murine Model of Chronic TB

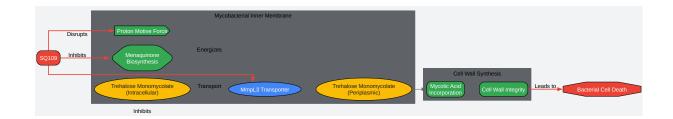
Protocol: Chronic Murine TB Model

- Infect female C57BL/6 mice via aerosol with a low dose of M. tuberculosis H37Rv.
- Allow the infection to establish for 3-4 weeks to create a chronic infection state.



- Administer SQ109 orally once daily for 5 days a week for the specified treatment duration (e.g., 4-8 weeks).
- Control groups should include untreated mice and mice treated with standard anti-TB drugs (e.g., isoniazid, rifampicin, ethambutol).
- At the end of the treatment period, euthanize the mice and homogenize the lungs and spleens.
- Plate serial dilutions of the organ homogenates on Middlebrook 7H11 agar plates.
- Incubate the plates at 37°C for 3-4 weeks and enumerate the colony-forming units (CFU) to determine the bacterial load.

# Visualizations SQ109 Mechanism of Action

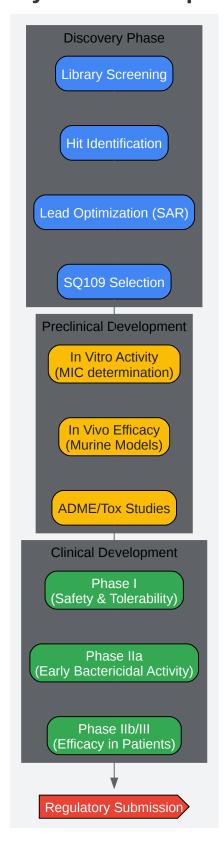


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Caption: Multi-target mechanism of action of SQ109.



## **SQ109 Drug Discovery and Development Workflow**



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Caption: Workflow of SQ109 from discovery to clinical trials.

#### Conclusion

SQ109 represents a significant advancement in the development of new anti-tuberculosis therapies. Its unique multi-target mechanism of action, potent activity against drug-resistant strains, and promising clinical trial results highlight its potential to become a valuable component of future TB treatment regimens. The comprehensive data gathered throughout its development provide a strong foundation for its continued evaluation and potential regulatory approval. Further research into its synergistic interactions with other novel anti-TB agents may pave the way for shorter, more effective, and better-tolerated treatment regimens for all forms of tuberculosis.

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